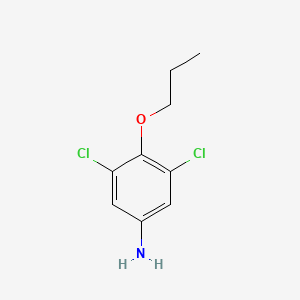
3,5-Dichloro-4-propoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-4-propoxyaniline is an organic compound with the molecular formula C9H11Cl2NO and a molecular weight of 220.10 g/mol . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and propoxy groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3,5-Dichloro-4-propoxyaniline can be achieved through several methods. One common synthetic route involves the reaction of 3,5-dichloroaniline with propyl bromide in the presence of a base such as potassium carbonate . The reaction is typically carried out under reflux conditions to ensure complete conversion. Another method involves the catalytic hydrogenation of 3,5-dichloro-4-nitropropoxybenzene, followed by a Bamberger rearrangement . Industrial production methods often utilize continuous flow reactors to enhance yield and reduce environmental impact .
Analyse Chemischer Reaktionen
3,5-Dichloro-4-propoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation to convert nitro groups to amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-4-propoxyaniline has several applications in scientific research:
Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-4-propoxyaniline involves its interaction with specific molecular targets. For instance, in the synthesis of hexaflumuron, it acts as a key intermediate that inhibits the synthesis of chitin in target pests, leading to their death or infertility . The molecular pathways involved include catalytic hydrogenation and Bamberger rearrangement, which facilitate the formation of the desired products .
Vergleich Mit ähnlichen Verbindungen
3,5-Dichloro-4-propoxyaniline can be compared with other similar compounds such as:
3,5-Dichloroaniline: Lacks the propoxy group, making it less versatile in certain chemical reactions.
4-Propoxyaniline: Lacks the chlorine substituents, affecting its reactivity and applications.
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: Used as an intermediate in the synthesis of hexaflumuron, similar to this compound, but with different substituents that affect its chemical properties.
Biologische Aktivität
3,5-Dichloro-4-propoxyaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.
- CAS Number : 1275425-91-6
- Molecular Formula : C13H18Cl2N2O
- Molecular Weight : 289.2 g/mol
- Purity : ≥95%
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The reaction begins with 3,5-dichloroaniline and propyl alcohol.
- Reaction Conditions : A nucleophilic substitution reaction occurs in the presence of a base (e.g., potassium carbonate) and an organic solvent like dimethylformamide (DMF) at elevated temperatures.
The biological activity of this compound is attributed to its ability to interact with various biological targets. It is believed to modulate cellular processes by binding to specific enzymes or receptors, thus altering their activity. This interaction can lead to a range of biological effects, including:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens.
- Anticancer Potential : Research indicates that the compound may inhibit cancer cell proliferation through apoptosis induction.
Case Studies
- Antimicrobial Activity : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µM. This suggests a promising role in developing new antimicrobial agents.
- Anticancer Effects : In vitro studies demonstrated that this compound could induce apoptosis in human breast cancer cells (MCF-7). The compound's mechanism involved the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3,5-Dichloroaniline | Lacks propoxy group | Limited antimicrobial properties |
| 4-(Propoxy)aniline | Lacks chlorine atoms | Moderate cytotoxicity |
| 3,5-Dichloro-4-methoxyaniline | Methoxy instead of propoxy | Reduced efficacy in cancer models |
Research Applications
The compound has several applications in scientific research:
- Medicinal Chemistry : It serves as a building block for synthesizing more complex bioactive molecules.
- Pharmaceutical Development : Ongoing research aims to explore its potential as a pharmaceutical agent targeting specific diseases.
Eigenschaften
Molekularformel |
C9H11Cl2NO |
|---|---|
Molekulargewicht |
220.09 g/mol |
IUPAC-Name |
3,5-dichloro-4-propoxyaniline |
InChI |
InChI=1S/C9H11Cl2NO/c1-2-3-13-9-7(10)4-6(12)5-8(9)11/h4-5H,2-3,12H2,1H3 |
InChI-Schlüssel |
XJQNPFMSVULMCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1Cl)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















